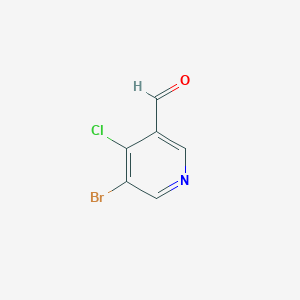

5-Bromo-4-chloronicotinaldehyde

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

5-bromo-4-chloropyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrClNO/c7-5-2-9-1-4(3-10)6(5)8/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSNBFATWINWCAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C=N1)Br)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40857212 | |

| Record name | 5-Bromo-4-chloropyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40857212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1060802-24-5 | |

| Record name | 5-Bromo-4-chloro-3-pyridinecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1060802-24-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-4-chloropyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40857212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-4-chloropyridine-3-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Contextualization Within Halogenated Pyridine Derivatives Research

Halogenated pyridines are a significant class of compounds in pharmaceutical and agrochemical development. The presence of halogen atoms on the pyridine (B92270) ring can profoundly influence a molecule's physicochemical properties, such as its lipophilicity and metabolic stability, and can also serve as a handle for further chemical modifications through cross-coupling reactions. chemrxiv.orgnih.gov The strategic placement of both a bromine and a chlorine atom in 5-Bromo-4-chloronicotinaldehyde offers differential reactivity, a feature highly sought after in complex molecule synthesis.

Research into halogenated pyridines is a dynamic field, with ongoing efforts to develop new and more selective methods for their synthesis. chemrxiv.orgnih.gov Traditional methods can sometimes lack regioselectivity, leading to mixtures of isomers that are difficult to separate. Modern synthetic strategies focus on achieving precise control over the placement of halogen atoms on the pyridine ring. chemrxiv.orgchemrxiv.org

Significance of Pyridine Based Aldehydes in Organic Synthesis and Medicinal Chemistry

The pyridine (B92270) nucleus is a ubiquitous feature in many important compounds, including pharmaceuticals, agrochemicals, and vitamins. wikipedia.orgnih.gov Its nitrogen atom can participate in hydrogen bonding, which is crucial for molecular recognition at biological targets. nih.gov When a pyridine ring is functionalized with an aldehyde group, it becomes a powerful intermediate for a wide array of organic reactions. google.com

Pyridine aldehydes are key precursors in the synthesis of a diverse range of more complex molecules. The aldehyde group can undergo oxidation to form a carboxylic acid, reduction to an alcohol, and can participate in various carbon-carbon bond-forming reactions, such as aldol (B89426) condensations and Wittig reactions. It is also instrumental in the formation of imines through condensation with primary amines. This versatility makes pyridine-based aldehydes essential tools for medicinal chemists in the construction of novel drug candidates. researchgate.netlookchem.com

Overview of Research Trajectories for 5 Bromo 4 Chloronicotinaldehyde

Regioselective Synthesis Approaches

The precise placement of bromo and chloro substituents on the pyridine ring is critical. Regioselective synthesis aims to control this placement, ensuring the desired isomer is the primary product.

Highly Regioselective Routes to this compound

One effective method involves the oxidation of a 5-bromo-4-chloronicotinyl alcohol derivative. benchchem.com This approach offers precise control over the formation of the aldehyde group. Key parameters of this process include:

| Parameter | Details |

| Starting Material | 5-Bromo-4-chloronicotinyl alcohol derivatives |

| Oxidizing Agents | Dess-Martin periodinane, manganese(IV) oxide, or Swern oxidation reagents |

| Solvent | Commonly dichloromethane (DCM) |

| Temperature | Typically 0 to 20 °C, often under an inert atmosphere |

| Reaction Time | Several hours (e.g., 9–12 hours) |

| Workup | Filtration to remove oxidant residues, followed by chromatographic purification |

This method is particularly useful when the alcohol precursor is readily available.

Another strategy focuses on the highly regiocontrolled synthesis of a related compound, 5-bromo-4-chloro-3-nitro-7-azaindole, from 7-azaindole. researchgate.net This process highlights a highly regioselective bromination of the 4-chloro-3-nitro-7-azaindole intermediate. researchgate.net The operational simplicity of this route, which involves direct crystallization of the product, makes it an attractive approach. researchgate.net

Optimization Strategies in Regioselective Synthesis

Optimization of reaction conditions is crucial for maximizing yield and minimizing byproducts. For instance, in the synthesis of related heterocyclic compounds, the choice of solvent system and temperature has been shown to significantly impact product yield. nih.gov While not directly detailing the synthesis of this compound, studies on the regioselective synthesis of other substituted pyridines and related heterocycles provide valuable insights. For example, the use of frustrated Lewis pairs or specific zinc and magnesium bases can achieve highly selective metalations of pyridines, a key step in introducing substituents at desired positions. nih.gov

Precursor-Based Synthesis

The synthesis of this compound often relies on the modification of readily available precursors, such as nicotinic acid and its derivatives.

Synthesis from Nicotinic Acid Derivatives

Nicotinic acid is a common starting material for the synthesis of various substituted pyridines. nih.gov A preparative method for producing 5-bromonicotinic acid, a direct precursor, involves the direct bromination of nicotinic acid hydrochloride in a solution of thionyl chloride. google.com In this process, nicotinic acid, thionyl chloride, and bromine are refluxed together. google.com An improved version of this method involves carrying out the reaction in the presence of powdered iron, which can lead to yields as high as 90%. google.com

A Russian patent describes a method for producing 5-bromonicotinaldehyde that includes treating nicotinic acid with thionyl chloride at 75-80°C, followed by bromination at 110-120°C in the presence of a Lewis acid catalyst. google.com The product is then isolated by adjusting the pH with an inorganic base. google.com

Table of Reaction Conditions for 5-Bromonicotinic Acid Synthesis

| Reagents | Temperature | Duration | Catalyst | Yield |

| Nicotinic acid, thionyl chloride, bromine | Reflux | 6 hours | Powdered iron (0.5-5.0 wt%) | 90% google.com |

| Nicotinic acid, thionyl chloride, bromine | 110-120°C (bromination) | 10-14 hours | Lewis acid | Not specified google.com |

Halogenation of Pyridine Derivatives for Precursors

The selective halogenation of the pyridine ring is a fundamental strategy. nih.gov Generally, to halogenate pyridines at the 4-position, two main strategies are employed. The first involves metalation-trapping sequences that utilize directing groups like carbonyls and halides. nih.gov The second strategy involves converting pyridines to their N-oxides, followed by a 4-selective nitration. The nitro group can then be displaced by a nucleophilic halide, and the N-oxide is subsequently reduced. nih.gov

For bromination, combining a bromide source like lithium bromide with an acid such as trifluoromethanesulfonic acid can effectively brominate pyridinium salts. nih.gov

Synthesis of Related Halogenated Nicotinaldehydes as Precursors

The synthesis of other halogenated nicotinaldehydes can also serve as a basis for developing routes to this compound. For example, 5-bromo-2-chloronicotinaldehyde is a known compound where the chlorine atom is at the 2-position, which can influence the aldehyde's electrophilicity. benchchem.com Another related compound is 5-bromo-4-methylnicotinaldehyde, where a methyl group replaces the chlorine. benchchem.com The synthesis and reactions of these analogs provide valuable information for the targeted synthesis of this compound.

Advanced Synthetic Transformations for this compound

The reactivity of the dihalogenated pyridine core of this compound allows for a variety of advanced synthetic transformations, enabling the introduction of diverse functional groups.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Negishi) in the Context of Halogenated Pyridines

Cross-coupling reactions are powerful tools for forming carbon-carbon bonds and are extensively used to functionalize halogenated pyridines.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a versatile method for arylating halogenated pyridines. researchgate.netmdpi.com For dihalogenated pyridines, the chemoselectivity of the reaction often depends on the differing reactivity of the halogen atoms. researchgate.net Generally, the order of reactivity for halogens in Suzuki-Miyaura coupling is I > Br > Cl. This differential reactivity allows for selective functionalization at one position over the other. For instance, in a bromo-chloro substituted pyridine, the bromine atom is expected to react preferentially. The reaction is tolerant of a wide range of functional groups on both the boronic acid and the pyridine ring. researchgate.netmdpi.com

Research on related dihalogenated pyridines has shown that the site-selectivity of Suzuki-Miyaura cross-coupling can be influenced by the catalyst system. For example, in 2,4-dibromopyridine, mononuclear palladium catalysts typically favor arylation at the C2 position. acs.org The choice of palladium catalyst and ligands can be crucial in directing the reaction to the desired halogen position. researchgate.netnih.gov

Negishi Coupling: The Negishi coupling, which utilizes organozinc reagents, is another important palladium- or nickel-catalyzed cross-coupling reaction. wikipedia.orgorganic-chemistry.org It is known for its high functional group tolerance and its ability to couple sp³, sp², and sp hybridized carbon atoms. wikipedia.org In the context of dihalopyridines, Negishi coupling can exhibit chemoselectivity, often favoring reaction at the more reactive halogen site. orgsyn.org For instance, a 2-halo position is generally more reactive than a 3-halo position. orgsyn.org This reaction is particularly useful for introducing alkyl, alkenyl, and aryl groups onto the pyridine scaffold. wikipedia.orgyoutube.com

Table 1: Comparison of Suzuki-Miyaura and Negishi Coupling for Halogenated Pyridines

| Feature | Suzuki-Miyaura Coupling | Negishi Coupling |

| Organometallic Reagent | Organoboron compounds (e.g., boronic acids, boronic esters) | Organozinc compounds |

| Catalyst | Palladium(0) complexes | Palladium(0) or Nickel complexes wikipedia.org |

| Key Advantages | Stability and commercial availability of boronic acids, good functional group tolerance. researchgate.netmdpi.com | High reactivity and functional group tolerance, ability to couple various carbon hybridizations. wikipedia.org |

| Selectivity | Can be controlled by the choice of catalyst and reaction conditions to favor a specific halogen. researchgate.netacs.org | Often shows inherent chemoselectivity based on the position of the halogen on the pyridine ring. orgsyn.org |

Nucleophilic Substitution Reactions on Halogenated Pyridine Scaffolds

The electron-deficient nature of the pyridine ring, particularly when substituted with electron-withdrawing halogens, makes it susceptible to nucleophilic aromatic substitution (SNAr). researchgate.net The positions ortho and para to the nitrogen atom (C2, C4, and C6) are particularly activated for nucleophilic attack. researchgate.net In this compound, the chlorine atom at the C4 position is a primary site for nucleophilic displacement.

Common nucleophiles used in these reactions include amines, alkoxides, and thiols, allowing for the introduction of a wide range of functionalities. The reactivity of the halogens in SNAr reactions on pyridines generally follows the order F > Cl > Br > I, which is opposite to their reactivity in many cross-coupling reactions. This orthogonal reactivity can be exploited for selective functionalization of polyhalogenated pyridines.

Electrophilic Aromatic Substitution for Functionalization

Direct electrophilic aromatic substitution on the pyridine ring is generally challenging due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophilic attack. wikipedia.orgyoutube.com Reactions often require harsh conditions and can result in low yields. youtube.com The pyridine nitrogen can also be protonated or coordinate to Lewis acids under typical electrophilic substitution conditions, further deactivating the ring. wikipedia.org

However, functionalization can be achieved indirectly. One strategy involves the N-oxidation of the pyridine to form a pyridine N-oxide. wikipedia.org The N-oxide is more reactive towards electrophilic substitution than the parent pyridine, and substitution typically occurs at the C4 position. Subsequent reduction of the N-oxide restores the pyridine ring.

Oxidation and Reduction Reactions in Nicotinaldehyde Synthesis

The aldehyde functional group of this compound can undergo both oxidation and reduction, providing pathways to other important derivatives.

Oxidation: Aldehydes are readily oxidized to carboxylic acids. libretexts.orgchemguide.co.uklibretexts.org Common oxidizing agents for this transformation include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃). This reaction converts this compound into 5-bromo-4-chloronicotinic acid.

Reduction: The aldehyde group can be reduced to a primary alcohol. mdpi.com Typical reducing agents for this purpose include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). This reaction yields (5-bromo-4-chloropyridin-3-yl)methanol. The selective reduction of nicotinic acid derivatives to nicotinaldehydes can be challenging, as over-reduction to the alcohol or reduction of the pyridine ring can occur. google.com

Enantioselective and Stereoselective Synthesis Research

The development of enantioselective methods for the synthesis of chiral pyridine derivatives is a significant area of research, driven by the prevalence of such motifs in pharmaceuticals. nih.govresearchgate.netchemistryviews.org

Catalytic Enantioselective Approaches for Pyridine Derivatives

While direct enantioselective synthesis of substituted pyridines remains a challenge, several catalytic strategies have been developed. numberanalytics.com These approaches often involve the dearomatization of the pyridine ring followed by an enantioselective transformation.

Peptide-based catalysts have been employed for the enantioselective N-oxidation of pyridines, leading to chiral pyridine N-oxides which can be further functionalized. chemistryviews.orgnih.govchemrxiv.org These methods highlight the ongoing efforts to develop robust and general catalytic systems for the asymmetric synthesis of complex pyridine derivatives.

Diastereoselective Synthesis for Related Compounds

While specific studies on the diastereoselective synthesis of this compound are not prominent in the reviewed literature, the principles of stereocontrol in reactions involving substituted aldehydes and pyridines are well-established and can be extrapolated. Diastereoselectivity becomes crucial when the aldehyde functional group of a molecule like this compound participates in reactions that generate a new stereocenter, and the existing chirality in a reacting partner influences the stereochemical outcome.

In the broader context of substituted aldehydes, several strategies are employed to achieve high diastereoselectivity. These include:

Substrate Control: Utilizing the inherent steric and electronic properties of the starting material to favor the formation of one diastereomer over another.

Reagent Control: Employing chiral reagents or catalysts that create a diastereomeric transition state, leading to a preferential formation of one product.

Auxiliary Control: Attaching a chiral auxiliary to the substrate, which directs the stereochemical course of the reaction and can be subsequently removed.

While no specific data tables for the diastereoselective synthesis of this compound were found, the general yields and diastereomeric ratios for reactions of related substituted aldehydes often vary widely depending on the chosen methodology, with diastereomeric excesses ranging from moderate to excellent.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of fine chemicals and pharmaceutical intermediates is a growing field of research. For a molecule like this compound, this would involve developing synthetic routes that are more environmentally benign, safer, and more efficient.

Environmentally Friendly Synthetic Routes

Traditional methods for the synthesis of halogenated pyridines can involve the use of hazardous reagents and solvents, and may generate significant amounts of waste. Green chemistry seeks to address these issues through several approaches:

Use of Greener Solvents: Replacing conventional volatile organic solvents with more environmentally friendly alternatives such as water, supercritical fluids, or ionic liquids.

Atom Economy: Designing synthetic transformations that maximize the incorporation of all materials used in the process into the final product, thus reducing waste.

Energy Efficiency: Utilizing methods that reduce energy consumption, such as microwave-assisted synthesis, which can significantly shorten reaction times. benchchem.com

Multicomponent Reactions: Designing reactions where multiple starting materials are combined in a single step to form a complex product, which can reduce the number of synthetic steps and purification stages. benchchem.com

A study on the synthesis of other functionalized pyridines highlighted a one-pot, four-component reaction under microwave irradiation as an efficient and environmentally friendly procedure, achieving excellent yields in a short reaction time. benchchem.com While not specific to this compound, this approach demonstrates the potential for developing greener syntheses for related compounds.

Catalyst Design for Sustainable Synthesis

Catalysis is a cornerstone of green chemistry, offering pathways to more selective and efficient reactions with reduced environmental impact. For the synthesis of this compound and its derivatives, the design of sustainable catalysts is a key area of development.

Key features of sustainable catalysts include:

High Activity and Selectivity: To maximize product yield and minimize by-product formation.

Use of Abundant and Non-toxic Metals: Replacing rare or toxic metal catalysts with those based on more earth-abundant and less hazardous elements.

Heterogeneous Catalysis: Developing solid-supported catalysts that can be easily separated from the reaction mixture and recycled, reducing waste and cost.

Biocatalysis: Employing enzymes as catalysts, which operate under mild conditions and often exhibit high chemo-, regio-, and stereoselectivity.

An overview of magnetically recoverable catalysts for the preparation of pyridine derivatives showcases the use of various magnetic core-shell nanostructures as efficient and recyclable catalysts for the synthesis of functionalized pyridines. rsc.org These catalysts can be easily removed from the reaction medium using an external magnet, simplifying the work-up procedure and allowing for their reuse.

The following table provides a conceptual overview of how different catalytic approaches could be applied to the synthesis of pyridine derivatives, with potential relevance to this compound.

| Catalytic Approach | Catalyst Example | Potential Advantages in Pyridine Synthesis |

| Heterogeneous Catalysis | Zeolites | Shape selectivity, thermal stability, and reusability. rsc.org |

| Magnetic Nanocatalysts | Fe3O4-supported catalysts | Easy separation and recyclability, high surface area. rsc.org |

| Organocatalysis | Pyridine-based catalysts | Metal-free, often less sensitive to air and moisture. nih.gov |

| Microwave-Assisted Synthesis | Various | Rapid heating, shorter reaction times, often improved yields. benchchem.com |

While specific catalytic systems for the direct synthesis of this compound are not detailed in the available literature, the principles of sustainable catalyst design provide a clear framework for future research and development in this area.

Reaction Kinetics and Thermodynamics

Understanding the kinetics and thermodynamics of reactions involving this compound is crucial for optimizing reaction conditions and predicting product distributions. While specific experimental data for this exact molecule is limited in publicly available literature, valuable insights can be drawn from computational and experimental studies on structurally related compounds.

Computational and Experimental Studies on Reaction Rates

Computational studies, often employing Density Functional Theory (DFT), provide a powerful tool for elucidating reaction mechanisms and predicting kinetic parameters. For halogenated pyridines, DFT calculations can model the transition states of various reactions, offering insights into activation energies and reaction rates. For instance, computational studies on nucleophilic aromatic substitution (SNAr) reactions of substituted pyridines have shown that the energy barrier for the formation of the Meisenheimer complex is a key determinant of the reaction rate. researchgate.net The presence of two halogen atoms on the pyridine ring of this compound is expected to significantly influence the kinetics of such reactions.

Experimental kinetic studies on related systems, such as the reaction of pyridinecarboxaldehydes with nucleophiles, have highlighted the complex interplay of factors governing reaction rates. acs.org The rate of reactions, such as imine formation, is influenced by the electrophilicity of the aldehyde carbon, which is in turn affected by the electronic properties of the substituents on the pyridine ring. acs.org

Table 1: Factors Influencing Reaction Rates of Halogenated Pyridine Aldehydes

| Factor | Influence on Reaction Rate | Mechanistic Implication |

| Halogen Substituents | Electron-withdrawing halogens increase the electrophilicity of the pyridine ring and the aldehyde carbon, generally accelerating nucleophilic attack. | Facilitates the formation of intermediates in SNAr and nucleophilic addition reactions. |

| Solvent Polarity | Polar solvents can stabilize charged intermediates and transition states, often leading to increased reaction rates. | Stabilization of Meisenheimer complexes in SNAr reactions. |

| Nature of Nucleophile | Stronger nucleophiles will generally react faster. | The rate-determining step can be the nucleophilic attack itself. |

| Temperature | Higher temperatures typically increase reaction rates by providing the necessary activation energy. | Can be used to overcome activation barriers for less favorable reactions. |

Thermodynamic Considerations in Derivative Formation

The formation of derivatives from this compound is governed by thermodynamic principles. The relative stability of reactants, intermediates, and products determines the position of equilibrium and the feasibility of a given transformation. In derivatization reactions, the formation of a thermodynamically stable product is often the driving force.

For example, in the formation of an imine through the reaction of the aldehyde group with a primary amine, the equilibrium can be shifted towards the product by removing water, a byproduct of the reaction. The thermodynamics of SNAr reactions are influenced by the strength of the carbon-halogen bonds being broken and the carbon-nucleophile bond being formed, as well as the stability of the resulting pyridyl system.

Mechanistic Pathways in Derivatization

The derivatization of this compound can proceed through various mechanistic pathways, primarily involving the reactivity of the halogen atoms and the aldehyde group.

Role of Halogen Atoms in Reactivity and Selectivity

The bromine and chlorine atoms on the pyridine ring are key to the synthetic utility of this compound. Their presence allows for a range of nucleophilic aromatic substitution (SNAr) reactions. The electron-deficient nature of the pyridine ring facilitates the attack of nucleophiles, leading to the displacement of one or both halogen atoms.

The selectivity of these substitution reactions is a critical aspect. The relative reactivity of the C-Br and C-Cl bonds can be exploited to achieve selective functionalization. Generally, the C-Br bond is weaker than the C-Cl bond, making bromine a better leaving group in many SNAr reactions. This differential reactivity allows for sequential substitutions, where the bromine is replaced first, followed by the chlorine under more forcing conditions or with a different nucleophile. Computational studies on halopyridines have been instrumental in understanding the factors that govern this selectivity. nih.govresearchgate.net

Aldehyde Group Reactivity in Chemical Transformations

The aldehyde group is a versatile functional handle that participates in a wide array of chemical transformations. Its reactivity is centered around the electrophilic nature of the carbonyl carbon.

Table 2: Common Reactions of the Aldehyde Group in this compound

| Reaction Type | Reagents | Product Type | Mechanistic Pathway |

| Nucleophilic Addition | Grignard reagents, organolithium compounds | Secondary alcohol | Attack of the nucleophile on the carbonyl carbon, followed by protonation. |

| Reduction | Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4) | Primary alcohol | Hydride attack on the carbonyl carbon. |

| Oxidation | Potassium permanganate (KMnO4), Jones reagent | Carboxylic acid | Oxidation of the aldehyde. |

| Imine Formation | Primary amines | Imine (Schiff base) | Nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. |

| Wittig Reaction | Phosphonium ylides | Alkene | Formation of a betaine (B1666868) intermediate, followed by elimination of triphenylphosphine (B44618) oxide. |

| Aldol (B89426) Condensation | Enolates | β-hydroxy aldehyde or α,β-unsaturated aldehyde | Formation of a new C-C bond through the attack of an enolate on the aldehyde. |

The reactivity of the aldehyde can be influenced by the electronic effects of the halogen substituents on the pyridine ring. The electron-withdrawing nature of the halogens increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. acs.org

Catalytic Mechanisms Involving this compound

While specific catalytic cycles involving this compound as a catalyst are not widely reported, it frequently serves as a substrate in various catalytic reactions. Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are particularly important for the functionalization of this molecule.

In a typical Suzuki coupling, for example, a palladium(0) catalyst undergoes oxidative addition to the C-Br or C-Cl bond of this compound. The resulting palladium(II) complex then undergoes transmetalation with an organoboron compound, followed by reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. The higher reactivity of the C-Br bond often allows for selective coupling at the 5-position.

Furthermore, the aldehyde group itself can participate in catalytic cycles. For instance, it can be a substrate in organocatalyzed reactions, where a chiral amine catalyst can be used to achieve enantioselective additions to the carbonyl group.

Transition Metal-Catalyzed Reactions (e.g., Palladium, Copper)

Transition metal catalysis, particularly using palladium and copper, is a cornerstone for the functionalization of aryl halides like this compound. These reactions enable the formation of new carbon-carbon and carbon-heteroatom bonds, providing access to a wide array of complex molecular architectures.

The bromine and chlorine substituents on the pyridine ring of this compound offer differential reactivity, which can be exploited for selective cross-coupling reactions. Generally, the carbon-bromine bond is more reactive towards oxidative addition with palladium(0) catalysts than the carbon-chlorine bond, allowing for site-selective modifications.

Palladium-Catalyzed Cross-Coupling Reactions:

The general catalytic cycle for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, involves three key elementary steps:

Oxidative Addition: A low-valent palladium(0) complex reacts with the aryl halide (Ar-X) to form a palladium(II) intermediate (Ar-Pd-X). In the case of this compound, the oxidative addition preferentially occurs at the more labile C-Br bond.

Transmetalation: The organopalladium(II) intermediate reacts with an organometallic reagent (e.g., organoboron in Suzuki-Miyaura, organotin in Stille, or a copper acetylide in Sonogashira) to form a new diorganopalladium(II) complex, transferring the organic group to the palladium center.

Reductive Elimination: The diorganopalladium(II) complex undergoes reductive elimination to form the desired cross-coupled product (Ar-R) and regenerate the palladium(0) catalyst, which re-enters the catalytic cycle.

The efficiency and selectivity of these reactions are highly dependent on the choice of palladium precursor, ligands, base, and solvent. Bulky, electron-rich phosphine (B1218219) ligands are often employed to enhance the rate of both oxidative addition and reductive elimination.

Table 1: Examples of Palladium-Catalyzed Reactions with Halogenated Pyridines (Analogous to this compound)

| Reaction Type | Aryl Halide | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) |

| Suzuki-Miyaura | 5-(4-bromophenyl)-4,6-dichloropyrimidine | Arylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 70-80 | 60-80 |

| Sonogashira | 2-Amino-3-bromopyridine | Terminal alkyne | Pd(CF₃COO)₂/PPh₃/CuI | Et₃N | DMF | 100 | 72-96 |

| Buchwald-Hartwig Amination | 2-bromo-6-methyl pyridine | (+/-)-trans-1,2-diaminocyclohexane | [Pd₂(dba)₃]/ (±)-BINAP | NaOBuᵗ | Toluene | 80 | 60 |

Copper-Catalyzed Reactions:

Copper catalysts are also employed, often as co-catalysts in palladium-mediated reactions like the Sonogashira coupling, but can also mediate their own coupling reactions. In the Sonogashira reaction, copper(I) is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex. Copper-catalyzed reactions can sometimes offer different reactivity profiles or be more cost-effective than palladium-based systems.

Organocatalysis and Biocatalysis in Aldehyde Transformations

While transition metal catalysis focuses on the modification of the aryl halide portion of this compound, organocatalysis and biocatalysis offer powerful strategies for the enantioselective transformation of the aldehyde group.

Organocatalysis:

Organocatalysis utilizes small organic molecules to catalyze chemical reactions. For aldehydes, common organocatalytic transformations include asymmetric reductions, aldol reactions, and Michael additions. The primary mechanism often involves the formation of a transient, activated intermediate, such as an enamine or an iminium ion, from the reaction of the aldehyde with a chiral amine catalyst (e.g., a proline derivative).

Enamine Catalysis: A chiral secondary amine catalyst reacts with the aldehyde to form a nucleophilic enamine. This enamine can then react with various electrophiles in a stereocontrolled manner.

Iminium Ion Catalysis: A chiral secondary amine catalyst reacts with an α,β-unsaturated aldehyde to form an iminium ion, which lowers the LUMO of the aldehyde, making it more susceptible to nucleophilic attack.

Although specific examples for this compound are not prevalent in the literature, the principles of organocatalysis are broadly applicable to aromatic aldehydes of this class. The electronic properties of the substituted pyridine ring would influence the reactivity of the aldehyde and the efficiency of the catalytic cycle.

Biocatalysis:

Biocatalysis employs enzymes to perform chemical transformations. Enzymes offer exquisite selectivity (chemo-, regio-, and stereoselectivity) under mild reaction conditions (aqueous media, ambient temperature, and neutral pH). For the transformation of the aldehyde group in this compound, oxidoreductases are a key class of enzymes.

Alcohol Dehydrogenases (ADHs): These enzymes can catalyze the reduction of aldehydes to primary alcohols with high enantioselectivity, using a cofactor such as NADPH or NADH. The stereochemical outcome (R or S alcohol) is dependent on the specific ADH used.

Aldehyde Oxidases: These enzymes can catalyze the oxidation of aldehydes to carboxylic acids.

The application of biocatalysis to the synthesis of chiral alcohols from substituted pyridine aldehydes is a growing field of interest, as these chiral building blocks are valuable for the pharmaceutical industry. The substrate scope of many wild-type enzymes can be a limitation, but protein engineering techniques are increasingly used to develop bespoke enzymes with desired activity and selectivity for specific substrates like this compound.

Table 2: Potential Organocatalytic and Biocatalytic Transformations of the Aldehyde Group

| Transformation | Catalyst Type | Catalyst Example | Potential Product | Key Mechanistic Feature |

| Asymmetric Reduction | Organocatalyst | Chiral secondary amine + reductant | Chiral alcohol | Formation of a chiral iminium ion followed by hydride attack. |

| Asymmetric Reduction | Biocatalyst | Alcohol Dehydrogenase (ADH) | Enantiopure alcohol | Enzyme active site controls the stereochemistry of hydride delivery from a cofactor. |

| Oxidation | Biocatalyst | Aldehyde Oxidase | Carboxylic acid | Enzymatic oxidation at the aldehyde carbon. |

This table outlines potential transformations based on general principles of organocatalysis and biocatalysis, as specific literature examples for this compound are scarce.

Derivatives and Analogues of 5 Bromo 4 Chloronicotinaldehyde: Synthesis and Research

Synthesis of Substituted Nicotinaldehyde Derivatives

The synthesis of derivatives from 5-bromo-4-chloronicotinaldehyde primarily involves modifications at two key locations: the pyridine (B92270) ring itself and the aldehyde functional group.

The halogen substituents on the pyridine ring are key to its synthetic utility, offering differential reactivity that can be exploited for selective modifications. The carbon-bromine bond is generally more reactive than the carbon-chlorine bond towards oxidative addition with palladium(0) catalysts, enabling site-selective cross-coupling reactions.

Key reactions for modifying the pyridine ring include:

Palladium-Catalyzed Cross-Coupling Reactions: These reactions are fundamental for creating new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: Allows for the introduction of aryl, heteroaryl, or alkyl groups by reacting the halo-pyridine with an organoboron compound.

Sonogashira Coupling: Used to form carbon-carbon triple bonds by coupling with a terminal alkyne.

Buchwald-Hartwig Amination: Enables the formation of carbon-nitrogen bonds, introducing a wide range of amine functionalities.

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyridine ring, enhanced by the electron-withdrawing halogen atoms, facilitates the attack of nucleophiles. This can lead to the displacement of one or both halogen atoms by nucleophiles such as alkoxides, thiolates, or amines, depending on the reaction conditions.

These selective modifications allow for the systematic alteration of the compound's physicochemical properties, such as lipophilicity and metabolic stability, which is crucial for developing new bioactive molecules.

The aldehyde group is a highly versatile functional handle that participates in a wide array of chemical transformations. Its reactivity is centered on the electrophilic nature of the carbonyl carbon. Both traditional and modern catalytic methods, including organocatalysis and biocatalysis, can be employed for enantioselective transformations.

Table 1: Common Transformations of the Aldehyde Group

| Reaction Type | Reagent/Catalyst | Product Functional Group |

|---|---|---|

| Reduction | Sodium borohydride (B1222165) (NaBH₄), Lithium aluminum hydride (LiAlH₄) | Primary Alcohol |

| Oxidation | Potassium permanganate (B83412) (KMnO₄), Jones reagent | Carboxylic Acid |

| Reductive Amination | Amine (R-NH₂), reducing agent (e.g., NaBH₃CN) | Amine |

| Wittig Reaction | Phosphonium ylide (Ph₃P=CHR) | Alkene |

| Knoevenagel Condensation | Active methylene compound, base (e.g., piperidine) | α,β-Unsaturated system |

| Schiff Base Formation | Primary amine (R-NH₂) | Imine |

Biocatalytic methods offer high selectivity under mild conditions. For instance, Alcohol Dehydrogenases (ADHs) can catalyze the reduction of the aldehyde to a primary alcohol with high enantioselectivity.

Heterocyclic Annulation and Scaffold Modifications

Building upon the core this compound structure, new heterocyclic rings can be fused to the pyridine scaffold. This process, known as annulation, generates complex, polycyclic molecules with novel three-dimensional shapes and biological properties.

Derivatives of this compound can be designed to undergo intramolecular cyclization, leading to the formation of fused heterocyclic systems. For example, a derivative functionalized with a suitable nucleophile can cyclize onto the pyridine ring. The synthesis of pyridofuro compounds from substituted pyridines serves as an illustrative example of this strategy. researchgate.net Reactions often involve creating an intermediate that can undergo cyclization, such as through a Thrope-Ziegler condensation, to form a new fused ring like a furo[2,3-b]pyridine system. researchgate.net

Pyridine annulation involves constructing a new ring fused to the existing pyridine. This can be achieved by first transforming the aldehyde or substituting the halogens with functional groups that can participate in a ring-forming reaction. For instance, converting the aldehyde to a hydrazone, followed by reaction with a suitable reagent, can lead to the formation of a fused pyrazole or triazole ring. researchgate.net The synthesis of tetrazolo[1,5-a]pyridine derivatives through the intramolecular cyclization of a hydrazinyl moiety demonstrates a potential pathway for creating such fused systems. researchgate.net

Structure-Activity Relationship (SAR) Studies of Derivatives

Structure-Activity Relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds derived from this compound. These studies correlate the chemical structure of a series of compounds with their biological activities. By systematically modifying the parent compound and evaluating the resulting changes in efficacy, researchers can identify key structural features responsible for its biological effects.

Computational techniques like Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking are often used to predict the activity of new analogues and guide synthetic efforts.

Table 2: Conceptual SAR of this compound Derivatives

| Modification Site | Modification Type | Potential Impact on Properties |

|---|---|---|

| C5-Bromine | Suzuki coupling (e.g., with phenylboronic acid) | Increased lipophilicity, potential for π-π stacking interactions. |

| C4-Chlorine | Buchwald-Hartwig amination | Introduction of H-bond donors/acceptors, altered polarity. |

| C3-Aldehyde | Reduction to alcohol | Increased polarity, addition of H-bond donor. |

| C3-Aldehyde | Conversion to nitrile | Altered geometry and electronic properties, potential metabolic stability. |

These studies are essential in the rational design of new molecules for specific applications, such as developing more effective agrochemicals or novel therapeutic agents.

Impact of Substituents on Biological and Chemical Activity

The nature, position, and electronic properties of substituents on a molecule are critical determinants of its biological and chemical behavior. In the context of derivatives of this compound, modifications to the pyridine ring or the aldehyde group can profoundly alter a compound's efficacy, selectivity, and mechanism of action.

The presence and location of halogen atoms on a pyridine ring are known to significantly influence biological activity. Halogens can affect the molecule's lipophilicity, metabolic stability, and ability to form specific interactions, such as halogen bonds, with biological targets. A study on halogenated 3-(2(S)-azetidinylmethoxy)pyridines as ligands for nicotinic acetylcholine receptors (nAChRs) demonstrated the critical role of substituent placement. nih.gov Analogues with a halogen substituent at the 5- or 6-position of the pyridine ring displayed high, subnanomolar affinity for nAChRs. In contrast, introducing bulkier halogens like chlorine, bromine, or iodine at the 2-position led to a substantial decrease in binding affinity, likely due to unfavorable steric interactions within the receptor's binding site. nih.gov

This highlights a key principle in medicinal chemistry: the position of a substituent is as important as its identity. For instance, the introduction of a chlorine atom in some series can lead to a more potent compound by occupying an empty hydrophobic pocket in the target protein, thereby increasing binding affinity through van der Waals interactions. drugdesign.org

The biological activity of pyridine derivatives is also modulated by the introduction of other functional groups. A review of pyridine derivatives with antiproliferative activity indicated that the presence of halogen atoms could, in some cases, lead to lower activity, whereas substituting them with groups like methoxy (B1213986) (-OCH3) or amino (-NH2) might enhance biological effects. nih.gov However, other studies show that halogenation is key to potency. For example, in a series of flavonoid derivatives, the presence of chlorine or bromine alongside a nitro group was found to have a significant effect on their antimicrobial properties. nih.gov Similarly, halogen substitution on the phenolic ring of certain pyridine Schiff bases was shown to enhance their biocidal effects against Gram-positive bacteria. nih.gov

These findings underscore the complexity of structure-activity relationships. The effect of a given substituent is highly context-dependent, relying on the specific molecular scaffold and the biological target .

| Compound | Substituent | Position on Pyridine Ring | Binding Affinity (Ki, pM) |

|---|---|---|---|

| A-85380 (Parent Compound) | -H | N/A | 49 |

| Analogue 1 | -F | 2 | 210 |

| Analogue 2 | -Cl | 2 | 3100 |

| Analogue 3 | -Br | 2 | 9600 |

| Analogue 4 | -I | 2 | 15000 |

| Analogue 5 | -F | 5 | 20 |

| Analogue 6 | -Cl | 5 | 11 |

| Analogue 7 | -Br | 5 | 14 |

| Analogue 8 | -Cl | 6 | 40 |

| Analogue 9 | -Br | 6 | 40 |

Lead Optimization through Structural Modification

Lead optimization is a critical phase in drug discovery where an active "lead" compound is systematically modified to improve its pharmacological profile. This iterative process of design, synthesis, and testing aims to enhance desired properties such as potency, selectivity, and metabolic stability. For derivatives originating from this compound, lead optimization involves targeted structural modifications to refine their biological activity.

The core of lead optimization lies in understanding the structure-activity relationship (SAR) for a series of compounds. By making small, deliberate changes to the lead molecule and observing the resulting impact on activity, researchers can build a model of the pharmacophore—the essential features required for biological function.

A study on 5-bromo-pyrimidine derivatives as potential anticancer agents illustrates this process. Starting from a 5-bromo-2,4-dichloro pyrimidine core, researchers synthesized a series of analogues by introducing different substituents. The in vitro anticancer screening of these compounds revealed that specific derivatives exhibited excellent activity compared to the reference drug, Dasatinib. This process identified promising molecules that could be advanced for further development.

Similarly, research into 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs as anticancer agents involved synthesizing a series of ten compounds with different aryl substitutions. These compounds were tested against a panel of 58 cancer cell lines. The study identified that a compound with a 2,6-dimethyl substitution on the N-aryl ring (compound 4i) demonstrated the most significant anticancer activity across the panel. mdpi.com This type of systematic modification allows researchers to probe which parts of the molecule are most sensitive to change and which substituents confer the best activity profile.

The lead optimization cycle involves:

Design: Based on existing SAR data, new analogues are designed to test specific hypotheses (e.g., "adding a hydrogen bond donor at this position will increase potency").

Synthesis: The designed molecules are chemically synthesized. The halogen atoms on the this compound scaffold are particularly useful as they provide synthetic handles for cross-coupling reactions, allowing for the introduction of a wide variety of substituents.

Testing: The new analogues are evaluated in biological assays to measure their activity, selectivity, and other relevant properties.

Analysis: The results are analyzed to refine the SAR model, which then informs the next round of design.

This iterative process continues until a drug candidate with a sufficiently optimized profile is identified.

| Compound | N-Aryl Substituent | Cell Line | Percent Growth Inhibition (PGI) at 10 µM |

|---|---|---|---|

| 4e | 4-Fluorophenyl | SNB-75 (CNS Cancer) | 41.25 |

| 4i | 2,6-Dimethylphenyl | SNB-75 (CNS Cancer) | 38.94 |

| UO-31 (Renal Cancer) | 30.14 | ||

| CCRF-CEM (Leukemia) | 26.92 | ||

| EKVX (Non-Small Cell Lung Cancer) | 26.61 | ||

| OVCAR-5 (Ovarian Cancer) | 23.12 |

Applications in Medicinal Chemistry Research

Intermediate in Drug Discovery and Development

The core structure of 5-Bromo-4-chloronicotinaldehyde, a substituted pyridine (B92270), is a common motif in a multitude of biologically active molecules. nih.govchemrxiv.org Medicinal chemists utilize this compound as a starting material, leveraging its chemical reactivity to build more complex molecular architectures aimed at interacting with specific biological targets. The presence of both bromine and chlorine atoms, along with the aldehyde functional group, offers multiple sites for synthetic transformations, enabling the creation of diverse chemical libraries for drug screening. nih.gov

This compound is a key precursor for the synthesis of a variety of compounds that have been investigated for their biological activities. The aldehyde group is particularly reactive, readily participating in reactions such as condensations and reductive aminations to form larger, more complex structures. For instance, aldehydes are critical in the synthesis of Schiff bases and chalcones, classes of compounds known for their wide-ranging pharmacological effects, including anticancer properties.

The halogenated pyridine core is a feature found in numerous bioactive molecules. nih.gov The introduction of halogen atoms like bromine and chlorine into a molecule can significantly influence its physicochemical properties, such as lipophilicity and metabolic stability, which are critical parameters in drug design. wisdomlib.orgsemanticscholar.orgresearchgate.net By modifying the aldehyde or substituting the halogens, researchers can systematically alter the structure of the resulting derivatives to optimize their biological activity and pharmacokinetic profiles. wisdomlib.org This makes the compound a valuable starting point for generating novel chemical entities for high-throughput screening and lead optimization in the drug discovery process.

In multi-step synthetic routes common in pharmaceutical development, this compound functions as a crucial pharmaceutical intermediate. Its structure allows for selective chemical reactions, such as palladium-catalyzed cross-coupling reactions like the Suzuki coupling, which are powerful tools for forming carbon-carbon bonds. nih.gov This enables the attachment of various aryl or heteroaryl groups to the pyridine ring, a common strategy for building the core structures of modern drugs. nih.gov

The differential reactivity of the bromine and chlorine atoms can also be exploited for sequential, site-selective modifications, further enhancing its utility. This strategic role as an intermediate allows for the efficient and controlled assembly of complex target molecules, including kinase inhibitors and other targeted therapies. The versatility of this halogenated aldehyde makes it an important component in the synthetic chemist's toolbox for constructing novel drug candidates.

Targeting Specific Biological Pathways

Derivatives synthesized from this compound are being investigated for their ability to interact with and modulate the activity of specific enzymes and signaling pathways that are implicated in disease. The focus of this research includes major enzyme families like Cytochrome P450s and protein kinases, which are critical targets in oncology and other therapeutic areas.

Cytochrome P450 (CYP) enzymes are a superfamily of proteins that play a central role in the metabolism of most drugs and other xenobiotics. nih.govnih.gov Inhibition of specific CYP isozymes is a major cause of drug-drug interactions, which can lead to adverse effects or therapeutic failure. nih.gov Therefore, understanding how a new chemical entity interacts with these enzymes is a critical aspect of drug development.

While direct studies on this compound are not extensively documented in the available literature, its structural features—namely, being a halogenated aromatic compound—suggest a potential for interaction with CYP enzymes. Research has shown that halogenated compounds can bind to the active sites of CYP enzymes, such as CYP2B6, which is involved in the metabolism of numerous halogenated drugs. nih.gov The interaction can be influenced by the formation of halogen-π bonds with amino acid residues like phenylalanine in the enzyme's active site. nih.gov Furthermore, studies on other halogenated molecules have demonstrated clear structure-activity relationships for CYP inhibition, where the type and position of the halogen atoms significantly affect inhibitory potency. researchgate.net Consequently, derivatives of this compound are logical candidates for evaluation as potential modulators of CYP activity.

Beyond the context of drug metabolism and safety, the modulation of specific enzyme activity is a primary strategy for treating diseases. The targeted inhibition of enzymes that are overactive or play a key role in a disease pathway is the mechanism of action for many successful drugs. The structural scaffold provided by this compound can be elaborated to design specific enzyme inhibitors.

The introduction of halogens can enhance binding affinity and specificity for a target enzyme's active site. semanticscholar.orgresearchgate.net For example, halogen bonds are now recognized as important, stabilizing interactions between a ligand and a protein target, contributing favorably to the binding energy. semanticscholar.org By using this compound as a starting point, medicinal chemists can synthesize derivatives with varied substituents to probe the active site of a target enzyme, aiming to optimize potency and selectivity, thereby creating a more effective and safer therapeutic agent.

The development of novel anticancer agents is a significant area of research where derivatives of halogenated aldehydes have shown promise. Many anticancer drugs function by inhibiting key cellular pathways responsible for tumor growth and proliferation, with protein kinases being one of the most important target classes.

The pyridine scaffold, a core feature of this compound, is present in numerous approved kinase inhibitors. Research has demonstrated that related bromo- and chloro-substituted benzaldehyde analogues can be used to synthesize compounds with significant anticancer activity. nih.govresearchgate.net For example, derivatives of pyridine containing a 1,3,4-oxadiazole ring have been synthesized and evaluated for their growth-inhibitory properties against human cancer cell lines. journaljpri.com In one study, a compound bearing a 5-bromo-2-fluorophenyl group demonstrated potent activity against the MCF7 breast cancer cell line. journaljpri.com The ability to generate a library of compounds from a versatile precursor like this compound is crucial for structure-activity relationship (SAR) studies aimed at discovering new and effective anticancer therapies.

| Compound Class | Specific Derivative | Cancer Cell Line | Reported Activity (IC50) |

|---|---|---|---|

| Pyridine-Oxadiazole Hybrid | 5-[5-(5-Bromo-2-fluoro phenyl)- wisdomlib.orgnih.govnih.govoxadiazol-2-yl]-2-(4-fluoro-phenyl)-pyridine | MCF7 (Breast) | 6.9 µM |

| Pyridine-Oxadiazole Hybrid | 2-(4-Fluoro-phenyl)-5-[5-(3-methyl-thiophen-2-yl)- wisdomlib.orgnih.govnih.govoxadiazol-2-yl]-pyridine | MCF7 (Breast) | 3.8 µM |

| Pyridine-Oxadiazole Hybrid | Compound 7c | Caco-2 (Colon) | 23.6 µM |

| Pyridine-Oxadiazole Hybrid | Compound 7d | Caco-2 (Colon) | 56.5 µM |

Antimicrobial and Antifungal Efficacy Studies

Research into the antimicrobial and antifungal properties of derivatives of this compound is an emerging area of interest. While direct studies on the unmodified compound are not extensively documented in publicly available literature, the structural motifs present in this molecule, namely the halogenated pyridine ring, are known to be key pharmacophores in a variety of bioactive compounds. The presence of both bromine and chlorine atoms on the pyridine ring can significantly influence the electronic and lipophilic properties of derivatives, which in turn can enhance their interaction with microbial targets.

Derivatives such as Schiff bases, which can be synthesized from this compound, have shown promise as antimicrobial and antifungal agents. researchgate.netjchemlett.com The imine group of the Schiff base linkage is often crucial for biological activity. researchgate.net For instance, studies on various Schiff bases have demonstrated their efficacy against a range of bacterial and fungal strains, including Staphylococcus aureus, Bacillus subtilis, Pseudomonas aeruginosa, Escherichia coli, Aspergillus oryzae, and Candida albicans. researchgate.netjchemlett.com The mode of action for such compounds is often attributed to their ability to chelate metal ions essential for microbial growth or to interfere with cellular proteins and enzymes.

Furthermore, chalcones and their derivatives, which can be synthesized using precursors like this compound, are another class of compounds with recognized antimicrobial and antifungal potential. mdpi.commattioli1885journals.com The antimicrobial activity of halogenated compounds has been a subject of significant research, with findings indicating that the presence and position of halogen atoms can modulate the biological activity of a molecule. nih.govresearchgate.net For example, brominated chalcone derivatives have been investigated for their ability to combat bacterial and fungal infections. mdpi.com

Interactive Data Table: Antimicrobial Activity of Structurally Related Halogenated Compounds

| Compound Class | Target Organism | Observed Activity | Reference |

| Brominated Chalcones | Trichophyton rubrum | Active, MIC 16-128 µg/mL | mdpi.com |

| Cobalt(III) Schiff Bases | Candida albicans | Potent, MIC 0.39–1.56 μM | d-nb.inforesearchgate.net |

| Chloro-benzofuran Chalcones | E. coli, K. pneumoniae | Significant | mattioli1885journals.com |

| Flavonoid Derivatives | Pathogenic Bacteria | Potent Inhibitory Activity | nih.gov |

Neuroprotective Profile and Antioxidant Studies

The investigation into the neuroprotective and antioxidant potential of this compound and its derivatives is a field that holds promise, largely extrapolated from the known activities of structurally related compounds. Oxidative stress and metal dyshomeostasis are implicated in the pathology of neurodegenerative diseases. nih.gov Compounds that can chelate metals and scavenge free radicals are therefore of significant therapeutic interest. nih.gov

While direct studies on this compound are limited, derivatives that could be synthesized from it, such as nitrones and bromophenols, have been a focus of antioxidant and neuroprotective research. csic.esnih.gov For example, certain α-aryl N-alkyl-nitrones have demonstrated radical scavenging activity in DPPH and ORAC assays and have shown a modest neuroprotective profile in in vitro models of neuronal stress. csic.es The neuroprotection offered by these compounds was evaluated in human neuroblastoma cells stressed with rotenone/oligomycin-A, with some derivatives showing a protective effect. csic.es

Similarly, derivatives of bromophenols have been synthesized and evaluated for their antioxidant properties. nih.gov Some of these compounds have been shown to mitigate oxidative damage and reduce the generation of reactive oxygen species (ROS) in cell-based assays. nih.gov The antioxidant activity of various heterocyclic compounds, including spiroquinolines, has also been investigated, with some derivatives showing potent radical scavenging activity in both ABTS and DPPH assays. nih.gov The introduction of electron-donating or electron-withdrawing groups can modulate the antioxidant capacity of these molecules. nih.gov

Drug Metabolism and Interactions Research

The metabolic fate of this compound and its derivatives is a critical area of study for their development as therapeutic agents. The presence of a pyridine ring suggests that metabolism is likely to be mediated by cytochrome P450 (CYP) enzymes. nih.govmdpi.com CYP enzymes are a major family of enzymes responsible for the phase I metabolism of a vast number of drugs and other xenobiotics. mdpi.com For pyridine-containing compounds, metabolism can often involve oxidation of the pyridine ring or its substituents. nih.gov

The aldehyde group in this compound is also a site for potential metabolism. Aldehydes can be both oxidized to carboxylic acids and reduced to alcohols by various enzymes, including certain CYP isozymes. nih.govacs.org The specific CYP enzymes involved and the balance between oxidation and reduction can have a significant impact on the pharmacokinetic profile and potential toxicity of the compound.

Furthermore, the halogen substituents (bromo and chloro) can influence metabolic stability. Halogenation at certain positions on an aromatic or heterocyclic ring can block sites of metabolism, thereby increasing the metabolic stability and half-life of a compound. However, the presence of halogens can also lead to the formation of reactive metabolites in some cases. Understanding the potential for drug-drug interactions is also crucial. As many drugs are metabolized by CYP enzymes, there is a potential for competitive inhibition or induction of these enzymes, which could alter the metabolism of co-administered drugs. nih.gov

Lead Optimization and Pharmacological Profiling

Improving Pharmacokinetic Properties through Structural Modifications

The pharmacokinetic profile of a drug candidate, which includes its absorption, distribution, metabolism, and excretion (ADME), is a key determinant of its clinical success. For derivatives of this compound, structural modifications can be strategically employed to optimize these properties. For instance, modifying the lipophilicity of the molecule can have a profound impact on its absorption and distribution. The presence of two halogen atoms already imparts a degree of lipophilicity to the core structure. Further modifications, such as the introduction of polar or nonpolar functional groups, can fine-tune this property to achieve a balance between aqueous solubility and membrane permeability.

Metabolic stability is another critical pharmacokinetic parameter. As discussed, the pyridine ring and aldehyde group are potential sites of metabolism. nih.govnih.gov Structural modifications at or near these sites can be made to enhance metabolic stability. For example, replacing a metabolically labile hydrogen atom with a fluorine atom can block that site of metabolism. acs.org Altering the electronic properties of the pyridine ring through the introduction of different substituents can also influence its interaction with metabolizing enzymes. acs.org The ultimate goal of these modifications is to improve oral bioavailability and achieve a desirable in vivo half-life.

Assessing Cellular Activity and Metabolic Stability

The assessment of cellular activity and metabolic stability is a crucial step in the pharmacological profiling of compounds derived from this compound. In vitro assays are typically employed to determine the potency and efficacy of these compounds against their intended biological targets. For example, if the target is a microbial enzyme, enzyme inhibition assays would be conducted to determine the IC50 value of the compound.

Metabolic stability is often assessed in vitro using liver microsomes or hepatocytes from different species, including humans. nih.gov These systems contain the major drug-metabolizing enzymes, including CYPs. By incubating the compound with these preparations and monitoring its disappearance over time, the intrinsic clearance of the compound can be determined. nih.gov This provides an early indication of how rapidly the compound is likely to be metabolized in vivo.

The data from these in vitro studies are essential for establishing structure-activity relationships (SAR) and structure-metabolism relationships (SMR). This information guides the medicinal chemist in designing and synthesizing new analogs with improved potency and metabolic stability.

In vitro and In vivo Functional Assays

A comprehensive pharmacological profile of derivatives of this compound requires a combination of in vitro and in vivo functional assays. In vitro assays are used to characterize the mechanism of action and selectivity of the compounds. For example, in the context of antimicrobial research, this would involve determining the minimum inhibitory concentration (MIC) against a panel of clinically relevant bacterial and fungal strains. d-nb.inforesearchgate.net

Following promising in vitro results, lead compounds are advanced to in vivo models to assess their efficacy and pharmacokinetics in a whole-organism setting. For antimicrobial candidates, this might involve an animal model of infection. The compound would be administered to the infected animals, and its ability to reduce the microbial burden and improve survival would be evaluated.

Selectivity Profiling against Biological Targets

A crucial step in the development of drug candidates derived from this compound is the comprehensive assessment of their selectivity. This process involves screening the compounds against a wide array of biological targets to determine their specificity and potential for off-target interactions. Kinase profiling is a prominent example of such selectivity assays, given that kinases are a major class of drug targets.

In a typical kinase selectivity panel, derivatives of this compound are tested against hundreds of different kinases to identify their primary targets and any potential cross-reactivity. For instance, a hypothetical derivative, Compound X, might be screened against a panel of over 400 kinases. The results of such a screening would reveal the percentage of inhibition for each kinase at a given concentration. This allows researchers to identify not only the intended target but also any other kinases that are significantly inhibited. A highly selective compound will show potent inhibition of its primary target with minimal activity against other kinases.

The selectivity of these compounds is often quantified using metrics such as the Gini coefficient or selectivity score, which provide a numerical representation of the inhibitor's specificity across the kinome. A lower Gini coefficient or a higher selectivity score generally indicates greater selectivity. This detailed profiling is instrumental in understanding the compound's mechanism of action and predicting potential side effects.

Interactive Data Table: Hypothetical Kinase Selectivity Profile for a this compound Derivative (Compound Y)

| Kinase Target | Percent Inhibition at 1 µM |

| Target Kinase A | 95% |

| Kinase B | 15% |

| Kinase C | 8% |

| Kinase D | 2% |

| ... (and 396 others) | <5% |

This table illustrates that Compound Y is highly selective for Target Kinase A, with minimal off-target activity.

Computational Approaches in Lead Optimization

Computational chemistry plays a pivotal role in the lead optimization phase of drug discovery programs centered around the this compound scaffold. These in silico methods provide valuable insights into the structure-activity relationships (SAR) and help guide the rational design of more potent and selective analogs.

Molecular Docking: One of the most widely used computational techniques is molecular docking. This method predicts the preferred orientation of a ligand (the derivative of this compound) when bound to a specific biological target, such as the active site of a kinase. By visualizing the binding mode, medicinal chemists can understand the key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the compound's activity. This knowledge allows for the strategic modification of the lead compound to enhance these interactions and improve potency.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies are employed to establish a mathematical relationship between the chemical structure of the this compound derivatives and their biological activity. By analyzing a series of compounds with varying structural modifications and their corresponding activities, QSAR models can predict the activity of novel, unsynthesized analogs. This predictive capability helps prioritize the synthesis of compounds with the highest likelihood of success, thereby saving time and resources.

In Silico ADMET Prediction: A critical aspect of lead optimization is the evaluation of the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of the drug candidates. Computational models can predict these properties based on the chemical structure of the this compound derivatives. For example, in silico tools can estimate a compound's oral bioavailability, blood-brain barrier penetration, and potential for causing adverse effects. This early assessment of ADMET properties helps in identifying and addressing potential liabilities before advancing a compound to more extensive and costly experimental testing.

Interactive Data Table: In Silico ADMET Prediction for a Series of this compound Analogs

| Compound ID | Predicted Oral Bioavailability (%) | Predicted BBB Permeability | Predicted Hepatotoxicity |

| Analog-1 | 85 | High | Low |

| Analog-2 | 60 | Medium | Low |

| Analog-3 | 92 | Low | Moderate |

| Analog-4 | 75 | High | Low |

This table provides a snapshot of how computational tools can be used to compare and select promising candidates based on their predicted pharmacokinetic and safety profiles.

By integrating selectivity profiling with advanced computational modeling, researchers can efficiently navigate the complex process of lead optimization for derivatives of this compound, ultimately accelerating the discovery of novel and effective therapeutic agents.

Applications in Agrochemical Research

Synthesis of Pesticides and Herbicides

The reactivity of the aldehyde group and the potential for nucleophilic substitution of the halogen atoms make 5-Bromo-4-chloronicotinaldehyde a valuable starting material for creating a diverse range of agrochemical molecules.

Derivatives for Efficacy against Pests and Diseases

The development of derivatives from this compound is a key strategy in the quest for more effective solutions to combat agricultural pests and diseases. The core structure of this compound can be chemically modified to create a library of new potential agrochemicals. These modifications can include the transformation of the aldehyde functional group into other chemical moieties or the substitution of the bromine and chlorine atoms with different functional groups.

The aim of creating these derivatives is to enhance their biological activity against specific target organisms, be it insects, fungi, or weeds. For instance, the introduction of particular side chains or ring systems can improve the binding affinity of the molecule to the target site within the pest, thereby increasing its potency.

While specific commercial pesticides directly derived from this compound are not extensively documented in publicly available literature, the principles of medicinal and agrochemical chemistry suggest its utility. The synthesis of novel compounds often involves reacting the aldehyde with various amines, hydrazines, or other nucleophiles to form imines, hydrazones, or other complex heterocyclic systems. These new structures are then screened for their pesticidal and fungicidal properties.

Development of New Agrochemicals

The search for new agrochemicals is a continuous process driven by the need to overcome resistance in pests and to comply with stricter environmental regulations. This compound plays a role in this research and development landscape as a versatile building block. lookchem.com Its halogenated pyridine (B92270) core is a feature found in a number of biologically active molecules.

The development process for new agrochemicals involves several stages, starting from the synthesis of novel compounds based on a lead structure like this compound. These new molecules undergo extensive screening to assess their biological activity and to identify the most promising candidates. Subsequent steps involve optimizing the structure to maximize efficacy and minimize non-target effects, followed by rigorous testing for environmental safety and toxicological profiles. The unique physicochemical properties imparted by the bromine and chlorine substituents on the nicotinaldehyde ring make it a valuable component in the synthesis of new agrochemicals with potentially improved performance. lookchem.com

Environmental Fate and Degradation Studies of Agrochemical Derivatives

Understanding the environmental fate of agrochemicals is paramount to ensure their safe use. For derivatives of this compound, this involves studying how they break down in the environment through processes like photocatalysis and biodegradation.

Photocatalytic Degradation Pathways

Agrochemicals present on plant surfaces or in the upper layers of soil and water can be degraded by sunlight, a process known as photolysis. The rate and pathway of this degradation can be influenced by the presence of naturally occurring photosensitizers. Heterogeneous photocatalysis, often employing semiconductor materials like titanium dioxide (TiO₂), is a well-studied advanced oxidation process for the degradation of organic pollutants, including pesticides. researchgate.net

For pyridine-based pesticides, which share a core structure with derivatives of this compound, photocatalytic degradation typically involves the generation of highly reactive hydroxyl radicals (•OH) upon UV irradiation of the catalyst. researchgate.netnih.gov These radicals can attack the pyridine ring and its substituents, leading to a cascade of reactions.

A potential degradation pathway for a hypothetical agrochemical derived from this compound could involve:

Hydroxylation: The initial attack by hydroxyl radicals often leads to the introduction of hydroxyl groups onto the pyridine ring.

Dehalogenation: The carbon-halogen bonds can be cleaved, releasing bromide and chloride ions into the solution. google.com

Ring Opening: Subsequent oxidation can lead to the cleavage of the pyridine ring, breaking it down into smaller, aliphatic molecules.

Mineralization: Ideally, the complete degradation process results in the formation of carbon dioxide, water, and inorganic ions.

Studies on the photocatalytic degradation of the pesticide pyridaben (B1679940) have shown that the process can be influenced by factors such as pH and the presence of surfactants. nih.gov The degradation of pyridaben was found to proceed through the cleavage of a carbon-sulfur bond, followed by the cleavage of a carbon-nitrogen bond in the ring, ultimately leading to ring opening. nih.gov Similarly, the photocatalytic degradation of pyridine itself has been shown to be effective using zinc oxide (ZnO) as a catalyst under solar irradiation. espublisher.com

| Process | Description | Key Factors |

| Photocatalysis | Degradation of compounds by light in the presence of a catalyst. | pH, catalyst type (e.g., TiO₂, ZnO), UV irradiation. |

| Hydroxylation | Addition of hydroxyl groups to the molecule. | Presence of hydroxyl radicals. |

| Dehalogenation | Removal of halogen atoms (bromine, chlorine). | Reductive or oxidative processes. |

| Ring Opening | Cleavage of the aromatic ring structure. | Advanced oxidation. |

| Mineralization | Complete breakdown into inorganic compounds. | Complete oxidation. |

Biodegradation Mechanisms